cis-Dichlorobis(triphenylphosphine)platinum(II)

Vue d'ensemble

Description

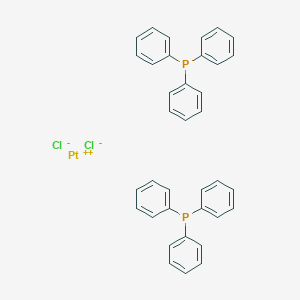

cis-Dichlorobis(triphenylphosphine)platinum(II): is a coordination complex with the chemical formula [PtCl₂(P(C₆H₅)₃)₂]. This compound is notable for its square planar geometry, where the platinum center is coordinated to two chloride ions and two triphenylphosphine ligands in a cis configuration. It is widely used in various chemical reactions and industrial applications due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: Potassium tetrachloroplatinate and triphenylphosphine.

Reaction Conditions: The synthesis typically involves dissolving potassium tetrachloroplatinate in water and adding triphenylphosphine dissolved in ethanol under a nitrogen atmosphere. The reaction mixture is then heated to promote the formation of the complex.

Reaction Equation: [ K_2PtCl_4 + 2P(C_6H_5)_3 \rightarrow cis-[PtCl_2(P(C_6H_5)_3)_2] + 2KCl ]

Isolation: The product is isolated by filtration, washed with ethanol, and dried under vacuum.

Industrial Production Methods: The industrial production of cis-Dichlorobis(triphenylphosphine)platinum(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or other suitable methods to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: cis-Dichlorobis(triphenylphosphine)platinum(II) can undergo substitution reactions where the chloride ligands are replaced by other ligands such as amines or phosphines.

Oxidation and Reduction: The compound can participate in redox reactions, where the platinum center undergoes changes in oxidation state.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, phosphines, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products:

Substitution Products: Depending on the nucleophile used, the products can vary widely, including complexes with different ligands.

Redox Products: The products of redox reactions include various platinum complexes with different oxidation states

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula :

- Molecular Weight : 790.56 g/mol

- Structure : The compound features a square planar geometry with two chloride ions and two triphenylphosphine ligands arranged in a cis configuration.

Catalysis in Organic Reactions

cis-Dichlorobis(triphenylphosphine)platinum(II) serves as a catalyst in various organic transformations, including:

- Hydrogenation : It facilitates the addition of hydrogen to unsaturated organic compounds, making it useful in the synthesis of saturated products.

- Hydrosilylation : The compound catalyzes the reaction between silanes and alkenes, producing siloxanes and silanes.

- Carbon-Carbon Coupling Reactions : It plays a role in reactions such as Suzuki and Heck coupling, which are essential for forming complex organic molecules.

| Reaction Type | Description |

|---|---|

| Hydrogenation | Addition of hydrogen to unsaturated compounds |

| Hydrosilylation | Reaction between silanes and alkenes |

| Carbon-Carbon Coupling | Formation of C-C bonds via palladium coupling |

The compound exhibits potential biological activity, particularly in cancer research. Its interactions with biomolecules suggest possible mechanisms for therapeutic applications:

- DNA Interaction : Similar to other platinum-based drugs, cis-Dichlorobis(triphenylphosphine)platinum(II) can form adducts with DNA, potentially leading to antitumor effects.

- Cellular Studies : Research indicates its ability to influence cellular pathways, making it a candidate for further studies in targeted cancer therapies.

Industrial Applications

In industrial settings, this platinum complex is utilized for:

- Platinum Plating : It is employed in electroplating processes to produce platinum coatings on various substrates.

- Synthesis of Other Platinum Complexes : The compound acts as a precursor for synthesizing more complex platinum-based catalysts and materials.

Case Studies

-

Hydrosilylation Studies :

A study highlighted the efficiency of cis-Dichlorobis(triphenylphosphine)platinum(II) in catalyzing hydrosilylation reactions under mild conditions, showcasing its utility in synthesizing siloxane polymers . -

Antitumor Activity Research :

Research demonstrated that this compound interacts with DNA to form cross-links similar to those formed by cisplatin, leading to cytotoxic effects on cancer cells. This opens avenues for developing new anticancer agents based on its structure . -

Catalytic Performance :

Comparative studies showed that cis-Dichlorobis(triphenylphosphine)platinum(II) outperforms other platinum complexes in specific carbon-carbon coupling reactions, indicating its superior catalytic properties .

Mécanisme D'action

The mechanism of action of cis-Dichlorobis(triphenylphosphine)platinum(II) involves coordination to target molecules through its platinum center. The compound can form coordination bonds with nucleophiles, leading to various chemical transformations. In biological systems, it can interact with DNA and proteins, potentially leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

trans-Dichlorobis(triphenylphosphine)platinum(II): This isomer has a different spatial arrangement of ligands, leading to different reactivity and applications.

cis-Dichlorobis(triethylphosphine)platinum(II): Similar structure but with triethylphosphine ligands instead of triphenylphosphine.

Tetrakis(triphenylphosphine)platinum(0): A zero-valent platinum complex with four triphenylphosphine ligands.

Uniqueness: cis-Dichlorobis(triphenylphosphine)platinum(II) is unique due to its cis configuration, which imparts specific reactivity and stability. This configuration is particularly useful in catalytic applications and in the synthesis of other platinum complexes .

Activité Biologique

cis-Dichlorobis(triphenylphosphine)platinum(II) (commonly referred to as cis-Pt(PPh₃)₂Cl₂) is a platinum(II) complex that has garnered significant attention in medicinal chemistry, particularly for its potential anticancer properties. This compound is structurally similar to cisplatin, a well-known chemotherapeutic agent, but with distinct biological activities and mechanisms of action. This article provides a comprehensive overview of the biological activity of cis-Dichlorobis(triphenylphosphine)platinum(II), including its interaction with DNA, antiproliferative effects, and mechanisms of action.

- Molecular Formula : C₃₆H₃₀Cl₂P₂Pt

- Molecular Weight : 790.57 g/mol

- CAS Number : 15604-36-1

The biological activity of cis-Dichlorobis(triphenylphosphine)platinum(II) is primarily attributed to its ability to form covalent bonds with DNA, leading to interference with DNA replication and transcription processes. The mechanism can be summarized as follows:

- DNA Binding : The compound forms DNA adducts, which are crucial for its cytotoxic effects. Studies indicate that the binding affinity to DNA is lower than that of cisplatin, but it still exhibits significant interaction.

- Topoisomerase II Inhibition : The complex has been shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication. This inhibition can lead to the stabilization of cleavable complexes and induce apoptosis in cancer cells .

- Mitochondrial Targeting : There is evidence suggesting that cis-Dichlorobis(triphenylphosphine)platinum(II) can induce mitochondrial membrane depolarization, contributing to its apoptotic effects .

Antiproliferative Activity

The antiproliferative effects of cis-Dichlorobis(triphenylphosphine)platinum(II) have been evaluated in various cancer cell lines. Notably, it has demonstrated significant cytotoxicity against ovarian carcinoma cells, including those resistant to conventional platinum-based therapies.

Case Studies

- Ovarian Carcinoma Resistance :

- In studies involving A2780 and A2780cis cell lines (cisplatin-resistant), cis-Dichlorobis(triphenylphosphine)platinum(II) exhibited an IC₅₀ value comparable to that of cisplatin but with a distinct mechanism involving topoisomerase II inhibition .

- Table 1 summarizes the cytotoxic effects observed in various studies:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A2780 | 10 | DNA binding and topoisomerase II inhibition |

| A2780cis | 15 | DNA adduct formation and mitochondrial targeting |

| HeLa | 12 | Apoptosis via mitochondrial pathway |

- Mechanistic Studies :

Structure-Activity Relationship

The structural configuration of cis-Dichlorobis(triphenylphosphine)platinum(II), particularly the cis arrangement of the chloride ligands and the bulky triphenylphosphine groups, plays a crucial role in its reactivity and biological activity. The steric hindrance provided by the triphenylphosphine ligands influences both the binding affinity to biological targets and the overall cytotoxic profile .

Propriétés

IUPAC Name |

dichloroplatinum;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFJSPPHVXDRIE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2P2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-34-5, 14056-88-3, 15604-36-1 | |

| Record name | Dichlorobis(triphenylphosphine)platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Dichlorobis(triphenylphosphine)platinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorobis(triphenylphosphine)platinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the typical catalytic applications of cis-Dichlorobis(triphenylphosphine)platinum(II)?

A1: cis-Dichlorobis(triphenylphosphine)platinum(II) acts as a catalyst in various organic reactions. For example, it facilitates the methylation of allylic alcohols to form allylic methyl ethers. Interestingly, the reaction exhibits selectivity depending on the orientation of the hydroxyl group in the substrate. [] This complex also catalyzes the interaction between acyl chlorides and triethylsilane. []

Q2: How does the structure of cis-Dichlorobis(triphenylphosphine)platinum(II) influence its reactivity?

A2: The cis configuration of the chloride ligands in cis-Dichlorobis(triphenylphosphine)platinum(II) plays a crucial role in its reactivity. This arrangement allows for the formation of either bidentate or monodentate phosphoranide adducts when reacting with "cyclenphosphorane". [, ] This structural feature also dictates its interaction with isopropenylacetylene, leading to the formation of various σ-bonded isoprene platinum(II) complexes. []

Q3: Are there any specific examples of how cis-Dichlorobis(triphenylphosphine)platinum(II) interacts with complex organic molecules?

A3: Research shows that cis-Dichlorobis(triphenylphosphine)platinum(II) reacts with the phosphamonocarbaborane derivative, exo-6-R-arachno-6,7-PCB(8)H(12) (R = Ph or Me). This reaction yields various metallaphosphamonocarbaborane complexes where the platinum(II) adopts different coordination geometries (η1, η4) by bonding to the carbaborane moiety. []

Q4: What insights have been gained from studying the crystal structures of cis-Dichlorobis(triphenylphosphine)platinum(II) derivatives?

A4: X-ray crystallography studies on cis-Dichlorobis(triphenylphosphine)platinum(II) derivatives, specifically trans-chloro(1-isopropenylvinyl)bis(triphenylphosphine)-platinum(II)–benzene and trans-(isopropenylethynyl)(1-isopropenylvinyl)bis(triphenylphosphine)platinum(II), reveal a trans planar coordination geometry around the platinum center. This structural information provides valuable insights into the bonding nature and spatial arrangement of ligands around the metal center. []

Q5: What analytical techniques are employed to study cis-Dichlorobis(triphenylphosphine)platinum(II)?

A5: Apart from X-ray crystallography, laser irradiation techniques have been employed to analyze organoplatinum films containing cis-Dichlorobis(triphenylphosphine)platinum(II). This technique helps understand the behavior and transformation of the complex upon laser exposure. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.